molecular formula C16H15Cl2N3O3S B4191682 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

Katalognummer B4191682
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: UBAZERFGPLEHPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.

Wirkmechanismus

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, they have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients. Some studies have also suggested that 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors may have beneficial effects on cardiovascular function and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their specificity for the 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide enzyme, which allows for precise control over the inhibition of this target. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied and are well-characterized, which facilitates their use in experimental settings. However, one limitation of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their potential for off-target effects, which may complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors. One area of interest is the development of more potent and selective 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors, which may improve their efficacy and reduce the risk of off-target effects. Another area of interest is the investigation of the long-term effects of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors on cardiovascular function and other physiological processes. Finally, there is ongoing research into the use of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in combination with other drugs for the treatment of type 2 diabetes and other conditions.

Wissenschaftliche Forschungsanwendungen

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their efficacy in improving glycemic control and reducing HbA1c levels. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients.

Eigenschaften

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-13-6-5-12(9-14(13)18)25(23,24)21-8-2-4-15(21)16(22)20-11-3-1-7-19-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZERFGPLEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.